molecular formula C22H21N3O5S B11380160 Ethyl 5-acetyl-4-methyl-2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-3-carboxylate

Ethyl 5-acetyl-4-methyl-2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11380160
M. Wt: 439.5 g/mol
InChI Key: AHJXZLVWSWZITG-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a pyridazine ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, the thiophene ring is functionalized with an acetyl group and a carboxylate ester.

    Synthesis of the Pyridazine Ring: The pyridazine ring is synthesized separately, often starting from hydrazine derivatives and incorporating the 4-methylphenyl group.

    Coupling Reaction: The thiophene and pyridazine intermediates are then coupled through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring or the acetyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the acetyl and pyridazine moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 5-ACETYL-4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways by inhibiting key enzymes or binding to specific receptors, thereby altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-METHYL-4-OXOCYCLOHEX-2-ENE-1-CARBOXYLATE: This compound shares the ester and ketone functional groups but lacks the complex heterocyclic structure.

    INDOLE DERIVATIVES: Indole derivatives have similar aromatic systems and are also studied for their biological activities.

Uniqueness

ETHYL 5-ACETYL-4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, a pyridazine ring, and multiple functional groups, which confer distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[[1-(4-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H21N3O5S/c1-5-30-22(29)17-13(3)19(14(4)26)31-21(17)23-20(28)18-16(27)10-11-25(24-18)15-8-6-12(2)7-9-15/h6-11H,5H2,1-4H3,(H,23,28)

InChI Key

AHJXZLVWSWZITG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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